molecular formula C12H16O3 B13805505 Ethyl 4-(1-hydroxypropyl)benzoate

Ethyl 4-(1-hydroxypropyl)benzoate

Cat. No.: B13805505
M. Wt: 208.25 g/mol
InChI Key: DTTSRNBCKONNSB-UHFFFAOYSA-N
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Description

Ethyl 4-(1-hydroxypropyl)benzoate is an ethyl benzoate derivative featuring a hydroxylated propyl chain at the para position of the benzene ring. This article compares this compound with four related compounds, focusing on structural features, synthesis, reactivity, and applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 4-(1-hydroxypropyl)benzoate

InChI

InChI=1S/C12H16O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8,11,13H,3-4H2,1-2H3

InChI Key

DTTSRNBCKONNSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(=O)OCC)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 4-(1-hydroxypropyl)benzoate

General Synthetic Strategy

The synthesis of this compound generally proceeds through the following key steps:

  • Preparation of ethyl 4-hydroxybenzoate as the starting ester.
  • Introduction of the 1-hydroxypropyl substituent at the para position via nucleophilic substitution or addition reactions.
  • Purification and isolation of the target compound using solvent extraction, recrystallization, or chromatography.

Detailed Synthetic Procedures

Synthesis via Tosylate Intermediates and Alkylation

One well-documented method involves the preparation of tosylate intermediates followed by nucleophilic substitution with appropriate alkoxide or hydroxyalkyl nucleophiles:

  • Step 1: Tosylation of Ethyl 4-hydroxybenzoate

    Ethyl 4-hydroxybenzoate is reacted with tosyl chloride in the presence of a base such as potassium carbonate in acetone at 65–70 °C for 8 to 12 hours. This reaction converts the phenolic hydroxyl group into a tosylate, which is a good leaving group for subsequent nucleophilic substitution.

  • Step 2: Nucleophilic Substitution with 1-Hydroxypropyl Nucleophile

    The tosylate intermediate is then reacted with a nucleophile bearing a 1-hydroxypropyl group or an epoxide precursor such as oxirane derivatives. This reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 70 °C) for several hours (e.g., 7 hours). The nucleophile attacks the tosylate to form this compound.

  • Step 3: Hydrolysis and Workup

    The crude product is subjected to hydrolysis using sodium hydroxide solutions (2 M to 5 M) at elevated temperatures (up to 100 °C) to remove protecting groups or convert intermediates to the desired acid or ester forms. The reaction mixture is then neutralized with hydrochloric acid, extracted with organic solvents such as chloroform or ethyl acetate, dried over magnesium sulfate, and concentrated to yield the crude product.

  • Step 4: Purification

    The crude product is purified by recrystallization from solvent mixtures such as petroleum ether/diethyl ether or by chromatographic techniques. The purified product exhibits characteristic melting points and spectroscopic signatures confirming its identity.

Reaction Summary Table

Step Reagents & Conditions Purpose Yield (%) Notes
1 Ethyl 4-hydroxybenzoate, tosyl chloride, K2CO3, acetone, 65–70 °C, 8–12 h Tosylation of phenol group ~97 High purity tosylate formed
2 Tosylate intermediate, 1-hydroxypropyl nucleophile, DMF, 70 °C, 7 h Nucleophilic substitution Variable Key step for hydroxypropyl group introduction
3 NaOH (2–5 M), 100 °C, 2 h Hydrolysis/deprotection - Conversion to desired ester
4 Extraction, drying, evaporation, recrystallization Purification Variable Product purity >95%
Epoxide Ring-Opening Approach

An alternative preparation involves the ring-opening of oxirane (epoxide) intermediates:

  • The oxirane derivative of ethyl 4-(2-alkoxyethoxy)benzoate is synthesized first.
  • This oxirane is then opened by nucleophilic attack from appropriate amines or alcohols bearing hydroxypropyl groups.
  • The reaction is conducted in propan-2-ol at 80 °C for 1 hour followed by stirring at ambient temperature for up to 72 hours.
  • The resulting hydroxypropyl-substituted benzoate is isolated and purified similarly.

This method offers regioselective introduction of the hydroxypropyl group and can be adapted to synthesize related derivatives with varied functionalization.

Reaction Monitoring and Characterization

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations References
Tosylation followed by nucleophilic substitution Tosyl chloride, K2CO3, acetone, 65–70 °C, nucleophile in DMF, 70 °C High yield, well-established Requires careful temperature control
Epoxide ring-opening Oxirane intermediates, amines/alcohols, propan-2-ol, 80 °C Regioselective, versatile Longer reaction times (up to 72 h)

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(1-hydroxypropyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Scientific Research Applications

Ethyl 4-(1-hydroxypropyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(1-hydroxypropyl)benzoate is primarily related to its interaction with biological membranes. It can modulate the activity of ion channels, particularly sodium channels, which are crucial for nerve impulse conduction. By binding to specific sites on these channels, it can inhibit the passage of sodium ions, thereby exerting a local anesthetic effect .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below summarizes critical differences among Ethyl 4-(1-hydroxypropyl)benzoate and its analogues:

Compound Name Substituent Group(s) Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity Reference
This compound (Hypothetical) 1-hydroxypropyl C12H16O3 208.25 (calculated) Predicted higher polarity due to hydroxyl group; potential for H-bonding Not reported in evidence N/A
Ethyl 4-(dimethylamino)benzoate Dimethylamino C11H15NO2 193.24 High reactivity in resin polymerization; superior physical properties in cements None reported
SABA1 (Ethyl 4-sulfonamidobenzamide derivative) Sulfonamidobenzamide with chlorophenylcarbamoyl Not provided Not provided Antibacterial activity (MIC: 0.45–0.9 mM against E. coli) Potent against efflux-compromised bacteria
Compound 38 (Pyrazole derivative) 5-carbamoyl-1-methyl-3-propyl-pyrazole C21H23F4N4O3 467.43 Melting point: 97–99°C; synthesized in 58% yield as pink solid Not reported
Ethyl 4-(3-ethoxy-3-oxopropyl)benzoate 3-ethoxy-3-oxopropyl C14H18O4 250.29 LogP: 2.75; used in organic synthesis and patented applications None reported

Physicochemical and Functional Differences

  • Polarity and Solubility : this compound’s hydroxyl group likely enhances water solubility compared to the hydrophobic SABA1 or ethyl 4-(3-ethoxy-3-oxopropyl)benzoate (LogP = 2.75) .
  • Thermal Stability : Compound 38’s solid state (melting point 97–99°C) contrasts with Compound 39’s oily form, highlighting substituent effects on crystallinity .
  • Reactivity in Polymerization: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based initiators in resin systems, retaining stability even with additives like DPI .

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